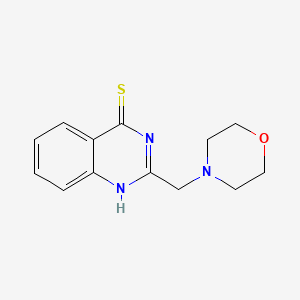
2-(Morpholin-4-ylmethyl)quinazoline-4-thiol
Descripción general
Descripción
2-(Morpholin-4-ylmethyl)quinazoline-4-thiol, or 2MMQT, is a sulfur-containing heterocyclic compound that has been studied as a possible therapeutic agent for a variety of medical conditions. It has been studied for its potential anti-inflammatory, anti-oxidant, and anti-cancer properties, as well as its ability to modulate gene expression.
Aplicaciones Científicas De Investigación
Anti-Cancer Activity
Quinazoline derivatives have been found to exhibit significant anti-cancer properties . They can be used in the development of novel therapeutic agents for various types of cancer. The specific mechanisms of action can vary, but they often involve disrupting the growth and proliferation of cancer cells.
Anti-Inflammatory Activity
These compounds have also been associated with anti-inflammatory effects . They could potentially be used in the treatment of conditions characterized by inflammation, such as arthritis or inflammatory bowel disease.
Anti-Bacterial Activity
Quinazoline derivatives have shown promising anti-bacterial properties . They could be used in the development of new antibiotics, particularly in the face of increasing antibiotic resistance.
Analgesic Activity
Some quinazoline derivatives have been found to have analgesic (pain-relieving) effects . This suggests potential applications in pain management.
Anti-Viral Activity
Quinazoline compounds have demonstrated anti-viral properties . They could be used in the development of antiviral drugs, including those for treating HIV.
Anti-Convulsant Activity
Quinazoline derivatives have been associated with anti-convulsant effects . They could potentially be used in the treatment of conditions like epilepsy.
Anti-Hypertensive Activity
Certain quinazoline compounds have been used in the treatment of hypertension (high blood pressure) . They work by relaxing and widening blood vessels, thereby lowering blood pressure.
Anti-Diabetic Activity
Quinazoline derivatives have shown potential in the treatment of diabetes . They could be used in the development of drugs that help control blood sugar levels.
Propiedades
IUPAC Name |
2-(morpholin-4-ylmethyl)-1H-quinazoline-4-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3OS/c18-13-10-3-1-2-4-11(10)14-12(15-13)9-16-5-7-17-8-6-16/h1-4H,5-9H2,(H,14,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBYSPXSPXRIZCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=NC(=S)C3=CC=CC=C3N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Morpholin-4-ylmethyl)quinazoline-4-thiol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



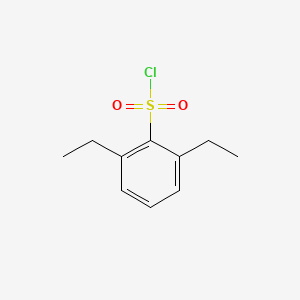
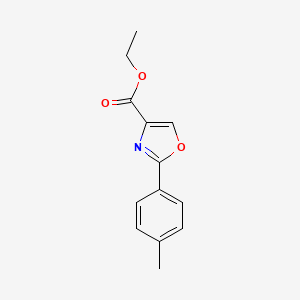
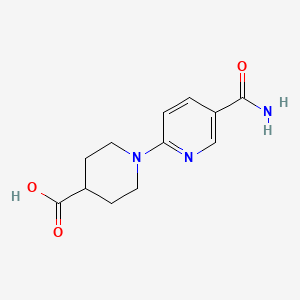
![2-chloro-N-[(2-methoxyphenyl)methyl]propanamide](/img/structure/B3372517.png)
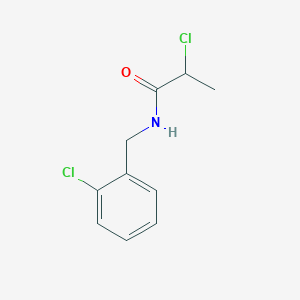
![1-(Chloroacetyl)-4-[(2-fluorophenyl)sulfonyl]piperazine](/img/structure/B3372527.png)
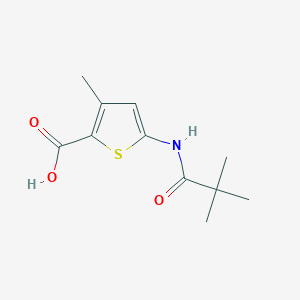
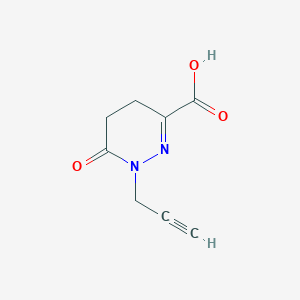

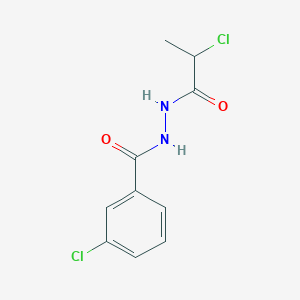
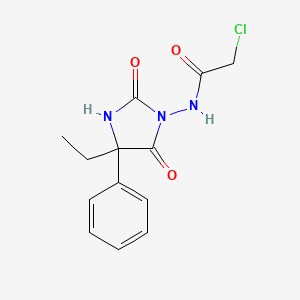
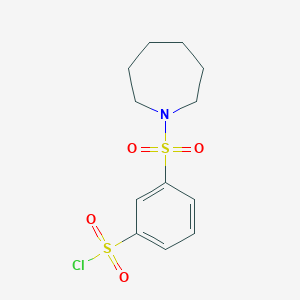
![1-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B3372570.png)
![3-[5-(2-Chlorophenyl)-1,3-oxazol-2-yl]propanoic acid](/img/structure/B3372572.png)